1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one

Description

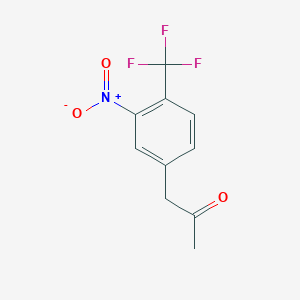

1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one is a substituted aromatic ketone with the molecular formula C₁₀H₈F₃NO₃ and a molecular weight of 247.17 g/mol . Its structure features a propan-2-one (acetone) backbone attached to a phenyl ring substituted with a nitro (-NO₂) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position (Figure 1). This compound is primarily recognized as a key intermediate in pharmaceutical synthesis, particularly in the production of fenfluramine, an appetite suppressant and anticonvulsant .

Synthesis and Applications

The compound is synthesized via multi-step reactions. For example, in fenfluramine production, it is derived from 2-(3-(trifluoromethyl)phenyl)acetic acid through acetylation with acetic anhydride and a catalyst . Its nitro group enhances electrophilicity, making it reactive in reductive amination steps to introduce amine functionalities .

Properties

Molecular Formula |

C10H8F3NO3 |

|---|---|

Molecular Weight |

247.17 g/mol |

IUPAC Name |

1-[3-nitro-4-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F3NO3/c1-6(15)4-7-2-3-8(10(11,12)13)9(5-7)14(16)17/h2-3,5H,4H2,1H3 |

InChI Key |

KVZHMPWHHVSBGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one

Detailed Synthetic Procedure via Diazotization and Isopropenyl Acetate Reaction

This method is well-documented in patents CA2205694A1 and EP0810195A1 and involves the following steps:

Step 1: Diazotization

- Dissolve 3-trifluoromethylaniline (approx. 0.6 moles) in aqueous hydrochloric acid (30–37% w/w).

- Cool the solution to approximately 5–10°C using an ice bath.

- Slowly add an aqueous sodium nitrite solution (approx. equimolar) to form the diazonium salt.

- Stir the reaction mixture for 30 minutes at low temperature (0–25°C).

Step 2: Coupling Reaction

- Prepare a mixture of water, methanol, catalytic cuprous chloride (0.015 moles), and isopropenyl acetate (0.75 moles).

- Warm this mixture to about 40°C.

- Slowly add the diazonium salt solution to this mixture over 30 minutes.

- Allow the reaction temperature to rise naturally to a maximum of 60°C.

- Maintain stirring at 60°C for an additional 30 minutes.

Step 3: Workup and Purification

- Cool the reaction mixture to 20°C.

- Add heptane to separate organic and aqueous layers.

- Discard the aqueous layer and wash the organic layer with water.

- Purify the crude product by forming a bisulfite complex followed by alkaline hydrolysis or by vacuum distillation.

Yields and Notes

- Yields reported range from approximately 41.9% to 46.8%, calculated on the starting aniline.

- Cuprous chloride acts as a catalyst to facilitate the coupling.

- Sodium acetate or bicarbonate may be used as a base to control pH.

- Polar solvents such as water, methanol, or acetone mixtures are employed.

Notes on Functional Group Transformations and Related Syntheses

- The trifluoromethyl group is generally introduced early in the synthesis, often present in starting materials such as trifluoromethylaniline or trifluoromethyl-substituted acetic acid derivatives.

- Nitration to introduce the nitro group at the 3-position relative to the trifluoromethyl substituent may require controlled conditions to avoid overreaction or side products.

- Borylation techniques (e.g., Miyaura borylation) have been applied to trifluoromethyl-substituted anilines to prepare intermediates, but these are more relevant for related compounds rather than direct preparation of the target ketone.

- Reduction and amination steps are common downstream transformations but are outside the scope of the ketone preparation focus.

Summary Table of Key Preparation Parameters

| Parameter | Diazotization Route | Acylation Route |

|---|---|---|

| Starting Material | 3-trifluoromethylaniline | 2-(3-(trifluoromethyl)phenyl)acetic acid |

| Key Reagents | Sodium nitrite, hydrochloric acid, isopropenyl acetate, cuprous chloride | Acetic anhydride, acid catalyst |

| Solvent | Water, methanol | Polar solvents (e.g., acetic anhydride solvent) |

| Temperature Range | 0–70°C (diazotization and coupling) | Not specified (typically mild heating) |

| Catalyst | Cuprous chloride (0.01–0.2 mol equiv.) | Acid catalyst (unspecified) |

| Purification | Bisulfite complex formation, distillation | Standard purification methods |

| Yield | 41.9–46.8% | Not specified |

| Notes | Requires careful temperature control; aqueous-organic phase separation | Requires hydrolysis of nitrile precursor |

Chemical Reactions Analysis

1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one undergoes several types of chemical reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation: The ketone moiety can undergo oxidation reactions to form carboxylic acids or other oxidized products.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula . It features a trifluoromethyl group and a nitro group attached to a phenyl ring, along with a propan-2-one functional group. The molecular weight of this compound is approximately 247.17 g/mol. Due to its unique structure, it is primarily used in research settings, particularly in medicinal chemistry and material science.

Research Applications

- Medicinal Chemistry This compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

- Material Science It is used in material science due to its unique chemical properties.

- Agrochemicals It may find use in agrochemicals due to its chemical properties.

- Organic Synthesis It can be used as an intermediate in organic synthesis.

Structural Similarity

Several compounds share structural similarities with 1-chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one | Similar structure but different nitro position | Variation in biological activity due to positional changes |

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Contains a trifluoromethyl group and phenyl ring | Different ketone structure affecting reactivity |

| 1-(3-Trifluoromethylphenyl)-2-propanone | Similar structure but lacks the nitro group | Absence of nitro group may result in different properties |

Reactions

The compound can undergo diverse transformations, facilitated by reagents like hydrogen gas and various nucleophiles. The trifluoromethyl group () has strong electron-withdrawing properties, broad hydrophobic domain, poor polarizability, and very inert carbon–fluorine linkages . The group is involved in reactions such as coupling, nucleophilic, and electrophilic reactions .

Mechanism of Action

The mechanism of action of 1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes.

Comparison with Similar Compounds

1-[2-Nitro-4-(trifluoromethyl)phenyl]propan-2-one

- Structure : The nitro group is at the 2-position instead of the 3-position.

- Properties: The altered nitro group position reduces steric hindrance but may decrease electrophilicity due to diminished conjugation with the ketone. This isomer (CAS 57330-58-2) shares the same molecular formula (C₁₀H₈F₃NO₃) but lacks documented pharmacological relevance .

1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one (3w)

- Structure : A fluorine atom replaces the nitro group at the 3-position.

- Properties : The fluorine substitution increases lipophilicity (logP ≈ 2.5) and metabolic stability. Synthesized via HF·pyr-mediated fluorination, this compound exhibits a distinct ¹H NMR signal at δ 5.73 ppm (d, J = 48.5 Hz) due to the fluorine atom .

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one

- Structure : Fluorine is at the 3-position, and the trifluoromethyl group is at the 5-position.

- Properties : The shifted trifluoromethyl group alters steric and electronic effects, reducing reactivity in amination reactions. Its boiling point is predicted to be 198.4 ± 35.0 °C , higher than the nitro-substituted analogue .

Functional Group Variations

Sulfoxonium Ylide Derivatives

Example 1 : 1-(Dimethyl(oxo)-λ⁶-sulfaneylidene)-1-(4-(trifluoromethyl)phenyl)propan-2-one

- Structure : Incorporates a sulfoxonium ylide (-S(O)(CH₃)₂) at the α-carbon.

- Properties : The ylide group enhances electrophilicity, enabling participation in palladium-catalyzed cross-coupling reactions. Synthesized in 86% yield , this compound is characterized by ¹H NMR signals at δ 2.28 ppm (s, 3H) for methyl groups .

Example 2 : 1-(4-Chlorophenyl)-1-(dimethyl(oxo)-λ⁶-sulfaneylidene)propan-2-one

Pharmacologically Relevant Analogues

1-(3-(Trifluoromethyl)phenyl)propan-2-one

Chalcone Derivatives

- Example: (E)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-(4-(quinazolin-4-ylamino)phenyl)prop-2-en-1-one (11f) Structure: Contains an α,β-unsaturated ketone (chalcone) and a quinazoline moiety. Properties: Exhibits antitumor activity, synthesized via Claisen-Schmidt condensation in 83% yield .

Comparative Data Table

Key Research Findings

- Substituent Position : The 3-nitro group in this compound enhances electrophilicity compared to 2-nitro isomers, favoring reductive amination .

- Fluorine vs. Nitro : Fluorine-substituted analogues exhibit improved pharmacokinetic profiles but lack the nitro group’s reactivity in pharmaceutical synthesis .

- Sulfoxonium Ylides : These derivatives demonstrate versatility in transition metal-catalyzed reactions, expanding synthetic utility beyond nitro-substituted ketones .

Biological Activity

1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one is a compound of interest due to its unique structural features and potential biological activities. The presence of the nitro group and trifluoromethyl moiety contributes to its reactivity and interaction with biological systems. This article explores the compound's biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 247.17 g/mol. The structural representation can be illustrated as follows:

The biological activity of this compound is attributed to its interaction with various molecular targets. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, while the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and protein interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs). These compounds also demonstrated bactericidal effects and moderate inhibition of biofilm formation .

Table 1: Antimicrobial Efficacy of Trifluoromethyl Compounds

| Compound Name | Target Bacteria | MIC (µg/mL) | Bactericidal Effect | Biofilm Inhibition |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | < 10 | Yes | Moderate |

| 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one | Enterococcus faecalis | < 20 | Yes | Low |

Anticancer Potential

Additionally, studies have explored the anticancer potential of similar compounds, suggesting that the trifluoromethyl and nitro groups may enhance the efficacy of drugs targeting cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Case Study 1: Antimicrobial Testing

A study conducted on a series of trifluoromethyl phenyl derivatives found that one derivative exhibited a significant reduction in bacterial growth in vitro against Staphylococcus aureus. The compound was tested in a time-kill assay, showing a bactericidal effect at concentrations as low as 5 µg/mL. In vivo studies indicated no toxicity at doses up to 50 mg/kg in mouse models, highlighting its potential for therapeutic use .

Case Study 2: Cancer Cell Line Studies

In another investigation, researchers evaluated the effects of trifluoromethyl-substituted compounds on various cancer cell lines. The results indicated that these compounds could inhibit cell growth and induce apoptosis in human breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compounds' anticancer properties .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one?

The compound can be synthesized via reductive amination or Claisen-Schmidt condensation. For example, reductive amination of 2-(3-(trifluoromethyl)phenyl)acetic acid with acetic anhydride and a catalyst (e.g., H₂SO₄) yields the ketone intermediate. Subsequent nitration at the 3-position of the aromatic ring using nitric acid in a controlled acidic medium achieves the nitro-substituted derivative . Alternative methods include palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group early in the synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and verify the absence of regioisomers (e.g., trifluoromethyl and nitro group placement) .

- HRMS : For precise molecular weight validation and isotopic pattern matching .

- IR Spectroscopy : To identify carbonyl (C=O) stretching (~1700 cm⁻¹) and nitro (NO₂) asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .

Q. What safety precautions are necessary during handling?

Use fume hoods for nitration steps (risk of NOx fumes) and fluorinated intermediates (potential toxicity). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Waste containing nitro or trifluoromethyl groups requires neutralization before disposal .

Advanced Research Questions

Q. How can conflicting NMR data for trifluoromethyl regioisomers be resolved?

Trifluoromethyl regioisomers may arise during synthesis. To distinguish them:

- Use NOESY/ROESY NMR to analyze spatial proximity between the trifluoromethyl group and adjacent protons.

- Compare experimental ¹³C chemical shifts with DFT-calculated values to identify the correct substitution pattern .

- X-ray crystallography (via SHELXL refinement) provides unambiguous structural confirmation, though it requires high-quality crystals .

Q. What computational strategies predict binding interactions of this compound with biological targets?

- Molecular Docking (AutoDock Vina) : Parameterize the scoring function for nitro and trifluoromethyl groups to account for hydrophobic and electrostatic interactions. Multithreading accelerates screening against target libraries (e.g., enzymes involved in inflammation or cancer) .

- MD Simulations : Use AMBER or GROMACS to assess stability of ligand-protein complexes over 100+ ns, focusing on π-π stacking between the aromatic ring and receptor residues .

Q. How can low yields in palladium-catalyzed syntheses be optimized?

Common issues include catalyst poisoning or side reactions. Mitigation strategies:

- Ligand Screening : Test bidentate ligands (e.g., XPhos) to stabilize Pd intermediates and reduce decomposition .

- Solvent Optimization : Use DMF or THF to enhance solubility of nitro-substituted intermediates.

- Reaction Monitoring : Track progress via TLC or in-situ FTIR to halt reactions at peak product concentration .

Q. What methods validate the absence of trifluoromethyl regioisomers in the final product?

- HPLC with UV/Vis detection : Compare retention times against synthesized regioisomer standards.

- ¹⁹F NMR : Distinct chemical shifts for trifluoromethyl groups in different positions (δ -60 to -65 ppm) .

- Isotopic Labeling : Introduce ¹³C at the ketone position to track fragmentation patterns in MS/MS studies .

Data Contradiction & Reproducibility

Q. How to address discrepancies in reported melting points or spectral data?

- Purification : Re-crystallize the compound using hexane/ethyl acetate gradients to remove impurities affecting melting points .

- Standardized Conditions : Replicate experiments under controlled humidity/temperature to minimize environmental variability .

- Collaborative Validation : Cross-check data with independent labs using identical instrumentation (e.g., 500 MHz NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.